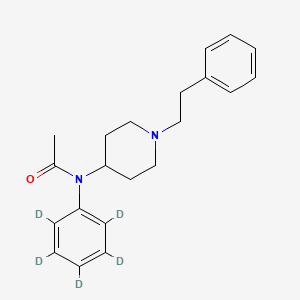
Acetylfentanyl-D5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetylfentanyl-D5 is a deuterated analog of acetylfentanyl, an opioid analgesic drug that is structurally similar to fentanyl. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of acetylfentanyl. The deuterium atoms in this compound replace hydrogen atoms, which helps in distinguishing it from non-deuterated compounds in mass spectrometry studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetylfentanyl-D5 involves the introduction of deuterium atoms into the acetylfentanyl molecule. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents.
Deuterated Precursors: Using deuterated starting materials in the synthesis of acetylfentanyl can result in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated precursors. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.
Purification: Using techniques like chromatography to purify the final product and ensure the incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Acetylfentanyl-D5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can occur at the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions include:
N-oxide Derivatives: Formed through oxidation.
Reduced Forms: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
科学的研究の応用
Acetylfentanyl-D5 is used in various scientific research applications, including:
Pharmacokinetics Studies: To study the absorption, distribution, metabolism, and excretion of acetylfentanyl.
Metabolism Studies: To identify and quantify metabolites of acetylfentanyl in biological samples.
Analytical Chemistry: Used as an internal standard in mass spectrometry to improve the accuracy and precision of quantitative analyses.
Toxicology: To study the toxicological effects and potential risks associated with acetylfentanyl use.
作用機序
Acetylfentanyl-D5 exerts its effects by binding to the μ-opioid receptors in the central nervous system. This binding leads to the activation of G-protein coupled receptors, resulting in the inhibition of adenylate cyclase and a decrease in the release of neurotransmitters such as substance P and glutamate. The overall effect is analgesia, sedation, and euphoria .
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid analgesic.
Acrylfentanyl: An analog of fentanyl with similar pharmacological properties.
Furanylfentanyl: Another fentanyl analog with similar effects.
4-Fluoro-Isobutyrylfentanyl: A fentanyl analog with a fluorine substitution.
Uniqueness
Acetylfentanyl-D5 is unique due to the presence of deuterium atoms, which makes it particularly useful in mass spectrometry studies. The deuterium atoms provide a distinct mass difference, allowing for the differentiation between this compound and its non-deuterated counterparts in complex biological matrices .
特性
分子式 |
C21H26N2O |
|---|---|
分子量 |
327.5 g/mol |
IUPAC名 |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C21H26N2O/c1-18(24)23(20-10-6-3-7-11-20)21-13-16-22(17-14-21)15-12-19-8-4-2-5-9-19/h2-11,21H,12-17H2,1H3/i3D,6D,7D,10D,11D |
InChIキー |
FYIUUQUPOKIKNI-LKOJFEAXSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)C)[2H])[2H] |
正規SMILES |
CC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(2R)-3-(N-acetyl-3-fluoro-4-morpholin-4-ylanilino)-2-acetyloxypropyl]imino-iminoazanium](/img/structure/B13435077.png)
![2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile](/img/structure/B13435083.png)
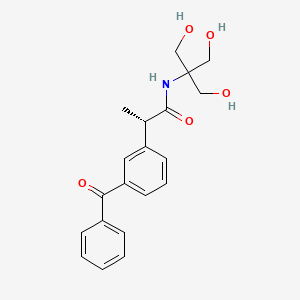
![Ethyl 5-cyano-1-[3-(trifluoromethoxy)benzyl]-1H-indole-2-carboxylate](/img/structure/B13435099.png)
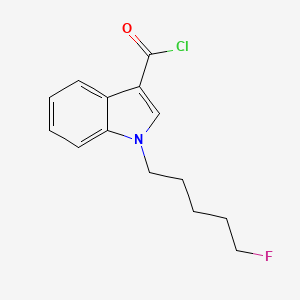

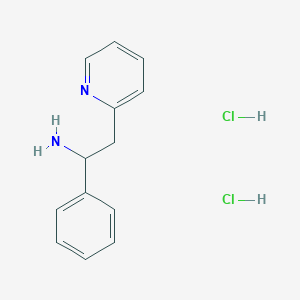
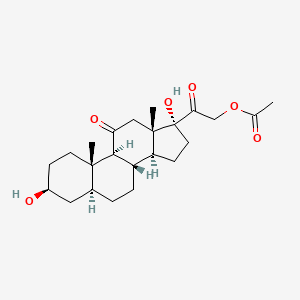
![(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13435128.png)

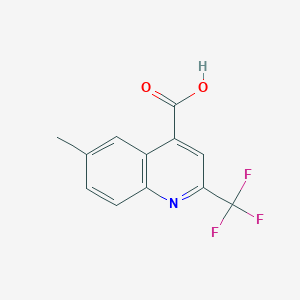
![[(19S)-10-ethyl-19-hydroxy-19-methyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate](/img/structure/B13435167.png)
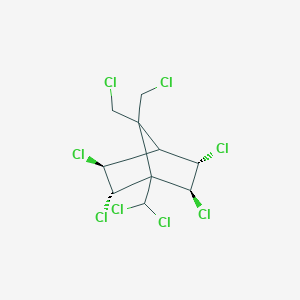
![potassium;[(E)-[2-(1H-indol-2-yl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B13435171.png)
